![molecular formula C11H10N2O B2876185 5-methyl-1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 932186-12-4](/img/structure/B2876185.png)
5-methyl-1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
Pyridine and pyrrole derivatives are a class of organic compounds that are widely studied due to their prevalence in many biologically active molecules and pharmaceuticals . They often contain a heterocyclic ring, which is a ring of atoms that contains at least two different elements. In this case, the heterocyclic ring contains carbon and nitrogen atoms .
Synthesis Analysis
The synthesis of pyridine and pyrrole derivatives can be complex and varies depending on the specific compound. For example, one method involves the reaction of sodium 3- (5-methyl-1- (p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines .Molecular Structure Analysis
The molecular structure of these compounds can be determined using various techniques, including X-ray diffraction . This method allows scientists to visualize the arrangement of atoms within the molecule.Chemical Reactions Analysis
The chemical reactions involving pyridine and pyrrole derivatives can be quite diverse. For instance, they can undergo reactions with hydrazonoyl chlorides and halo ketones to produce 1,3,4-thiadiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their melting point and molecular weight, can be determined using various analytical techniques .Scientific Research Applications
Antimicrobial and Antiviral Activities
Pyridine compounds, like the one , have been noted for their therapeutic properties, such as antimicrobial and antiviral activities . They have been particularly useful in the context of the COVID-19 pandemic caused by the SARS-CoV-2 virus . The presence of the pyridine nucleus, along with other heterocycles, gives the molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
Antitumor Activities
Pyridine compounds are also known for their antitumor properties . They can interact with specific proteins in cancer cells, inhibiting their growth and proliferation .
Analgesic Properties
These compounds have been found to have analgesic properties, providing relief from pain .
Anti-inflammatory Properties
Pyridine compounds have been used for their anti-inflammatory properties, reducing inflammation in various conditions .
Antioxidant Properties
They have also been noted for their antioxidant properties, helping to protect the body’s cells from damage caused by free radicals .
Anti-Alzheimer’s Properties
Pyridine compounds have been used in the treatment of Alzheimer’s disease . They can interact with specific proteins in the brain, helping to slow the progression of the disease .
Anti-ulcer Properties
These compounds have been used for their anti-ulcer properties, helping to protect the stomach lining and reduce the risk of ulcers .
Antidiabetic Properties
Finally, pyridine compounds have been used for their antidiabetic properties, helping to regulate blood sugar levels .
Mechanism of Action
The mechanism of action of these compounds can vary widely depending on their specific structure and the biological system in which they are acting. For example, some pyrazole-containing compounds have been found to exhibit various biological activities, high selectivities, and low toxicities, making them attractive for the development of new pesticides .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-1-pyridin-2-ylpyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-5-6-10(8-14)13(9)11-4-2-3-7-12-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZNAJLRNYGWAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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